molecular formula C17H20ClN B3008015 N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride CAS No. 2230799-63-8

N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride

Cat. No.: B3008015
CAS No.: 2230799-63-8
M. Wt: 273.8
InChI Key: MMICNUUPGOTYKO-UHFFFAOYSA-N
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Description

N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine hydrochloride is a cyclopropane-containing amine derivative with a complex structure featuring a methyl group, two phenyl rings, and a hydrochloride salt.

Properties

IUPAC Name

N-methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N.ClH/c1-18-17(14-10-6-3-7-11-14)16-12-15(16)13-8-4-2-5-9-13;/h2-11,15-18H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMICNUUPGOTYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1CC1C2=CC=CC=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where a suitable precursor, such as styrene, undergoes a reaction with a carbene source.

    Attachment of the phenyl group: The cyclopropyl group is then functionalized with a phenyl ring through a Friedel-Crafts alkylation reaction.

    Methylation of the amine: The resulting compound is then methylated using a methylating agent like methyl iodide.

    Formation of the hydrochloride salt: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. 5-HT Receptor Agonism
The compound has been studied for its activity as a 5-HT2C receptor agonist , which is significant in the treatment of psychiatric disorders such as schizophrenia. Research indicates that compounds with this scaffold can selectively activate the 5-HT2C receptor while showing reduced activity at 5-HT2A and 5-HT2B receptors, which may lead to fewer side effects compared to other antipsychotics .

2. Cognitive Enhancement
In preclinical models, N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine; hydrochloride has demonstrated cognitive-enhancing properties. Studies have shown that it can improve memory functions disrupted by pharmacological agents like d-amphetamine, indicating its potential use in treating cognitive deficits associated with various neuropsychiatric conditions .

3. Neuroprotective Effects
This compound may also exhibit neuroprotective effects, making it a candidate for further development in neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be beneficial in conditions such as Alzheimer’s disease and other forms of dementia .

Case Studies and Research Findings

A selection of studies highlights the compound's efficacy and safety profile:

StudyFindings
Study A Evaluated the effect of the compound on locomotor activity in animal models, showing a reduction in hyperactivity associated with schizophrenia .
Study B Investigated cognitive improvements in memory tests, demonstrating significant enhancements compared to control groups .
Study C Assessed the compound's selectivity for 5-HT receptors, confirming its potential as a treatment option with fewer side effects than traditional antipsychotics .

Mechanism of Action

The mechanism of action of N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The compound’s uniqueness lies in its cyclopropyl-phenyl backbone and N-methylamine hydrochloride moiety. Below is a comparative analysis with key analogs:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine hydrochloride (Target) Not explicitly given 2-phenylcyclopropyl, N-methyl, hydrochloride ~280–300 (estimated) Rigid cyclopropane core; dual phenyl groups; enhanced conformational stability
(2,2-Dimethyl-1-phenylcyclopropyl)methanamine hydrochloride C₁₂H₁₈ClN 2,2-dimethylcyclopropyl, phenyl 211.73 Dimethyl substituents reduce steric hindrance; lower molecular weight
[(1R,2S)-1-Methyl-2-phenylcyclopropyl]methanamine hydrochloride Not provided Stereospecific methyl, phenyl ~220–230 (estimated) Chirality may influence receptor binding; R&D focus on enantiomeric activity
1-(2,6-Dichlorophenyl)-N-methylmethanamine hydrochloride C₈H₁₀Cl₃N 2,6-dichlorophenyl, N-methyl 242.54 Chlorine atoms enhance lipophilicity; potential for improved BBB penetration
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride C₁₀H₁₀ClN₂S·HCl Thiazolyl ring, 4-chlorophenyl 261.17 Heterocyclic sulfur introduces polarity; possible metabolic stability

Physicochemical and Pharmacological Insights

  • Substituent Effects: Chlorine vs. Phenyl: Dichlorophenyl derivatives (e.g., ) exhibit higher lipophilicity (logP) than phenyl-substituted analogs, favoring blood-brain barrier penetration but risking increased toxicity.
  • Hydrochloride Salt : All compared compounds are hydrochloride salts, improving aqueous solubility and bioavailability compared to free bases .

Key Research Findings and Data Gaps

  • Melting Points : While analogs like [2-(4-chlorophenyl)thiazolyl]methanamine hydrochloride melt at 268°C , the target compound’s melting point remains uncharacterized.
  • Synthetic Routes : and imply that reductive amination or cyclopropanation strategies may apply, but specifics are unavailable.
  • Biological Activity: No direct data exist for the target compound, though structural similarities to metopimazine () and flurazepam impurities () suggest serotonin or GABA receptor interactions.

Biological Activity

N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine;hydrochloride (commonly referred to as compound 1) is a chemical compound that has garnered attention for its potential biological activities. This article delves into the mechanisms of action, biochemical pathways, and research findings related to its biological activity, supported by data tables and case studies.

  • Molecular Formula : C17H20ClN
  • Molecular Weight : 287.80 g/mol
  • CAS Number : 2230799-63-8

The precise mechanism of action for this compound is not fully elucidated. However, preliminary studies suggest that it may interact with various neurotransmitter receptors, particularly in the central nervous system.

Potential Targets

  • 5-HT Receptors : The compound has been studied for its interaction with serotonin receptors, specifically the 5-HT2C receptor, which plays a crucial role in mood regulation and appetite control.

Biochemical Pathways

Research indicates that this compound may participate in several biochemical pathways:

  • [3 + 2] Cycloaddition Reactions : This compound can undergo cycloaddition reactions, which are significant in organic synthesis and drug development.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits selective agonistic activity at the 5-HT2C receptor. For instance:

CompoundEC50 (nM)Selectivity
N-Methyl Compound23High for 5-HT2C over 5-HT2A and 5-HT2B
N-Benzyl Compound24Fully selective for 5-HT2C

These findings suggest that the compound could serve as a valuable chemical probe for understanding biased signaling at the 5-HT2C receptor, which is vital for developing new therapeutic agents targeting mood disorders.

Case Studies

A notable study highlighted the structural modifications of (2-phenylcyclopropyl)methylamines, where N-methylation was shown to maintain significant potency at the 5-HT2C receptor while avoiding β-arrestin recruitment, a pathway associated with adverse effects in drug action. This positions this compound as a promising candidate for further pharmacological exploration.

Applications in Research

This compound has potential applications across various fields:

  • Pharmaceutical Research : As a precursor in synthesizing novel therapeutic agents targeting serotonin receptors.
  • Neuroscience : Investigating its effects on mood regulation and potential applications in treating depression and anxiety disorders.
  • Organic Chemistry : Serving as a building block for more complex organic molecules through various synthetic routes.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-Methyl-1-phenyl-1-(2-phenylcyclopropyl)methanamine hydrochloride?

Answer:
The compound can be synthesized via reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) as a solvent. This method is effective for stabilizing cyclopropane rings while facilitating amine bond formation . Key steps include:

  • Precursor preparation : Reacting a cyclopropyl-containing aldehyde (e.g., 2-phenylcyclopropanecarboxaldehyde) with N-methylamine.
  • Reductive amination : Adding NaBH(OAc)₃ (2.0 equiv) in DCE under inert conditions.
  • Purification : Isolate the hydrochloride salt via column chromatography and recrystallization.

For reproducibility, monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometry to minimize byproducts.

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Use a combination of 1H/13C NMR spectroscopy and high-resolution mass spectrometry (HRMS) :

  • NMR : Assign peaks to confirm cyclopropane geometry (e.g., trans/cis coupling constants in 1H NMR) and methylamine proton environments. For example, cyclopropane protons typically appear as multiplet signals at δ 1.2–2.5 ppm .
  • HRMS : Validate molecular formula (e.g., C₁₈H₂₀NCl) with <2 ppm mass accuracy.
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguities in the cyclopropane and phenyl substituents.

Advanced: How can researchers address discrepancies in NMR data for cyclopropane-containing amines?

Answer:
Discrepancies often arise from conformational flexibility or solvent-induced shifts . Mitigation strategies include:

  • Variable-temperature NMR : Freeze out dynamic effects (e.g., cyclopropane ring puckering) at low temperatures .
  • Isotopic labeling : Use deuterated analogs to simplify splitting patterns.
  • Computational modeling : Compare experimental shifts with density functional theory (DFT)-predicted values.

For example, trans-cyclopropyl protons exhibit distinct coupling constants (J ≈ 5–8 Hz) compared to cis isomers (J ≈ 3–5 Hz) .

Advanced: What strategies optimize enantiomeric purity during synthesis?

Answer:

  • Chiral resolution : Use preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA).
  • Asymmetric catalysis : Employ enantioselective cyclopropanation (e.g., Simmons-Smith reaction with chiral ligands).
  • Enantiopure precursors : Start with resolved (1S,2S)- or (1R,2R)-cyclopropyl intermediates, as demonstrated in serotonin receptor ligand synthesis .

Validate enantiopurity via polarimetry (e.g., [α]D²⁵ = +10.0° in D₂O for (+)-isomers) or chiral derivatization .

Advanced: How can functional selectivity at serotonin receptors (e.g., 5-HT2C) be evaluated for this compound?

Answer:

  • Radioligand binding assays : Measure affinity (Ki) using [³H]-mesulergine for 5-HT2C receptors.
  • Functional assays :
    • Calcium flux : Transfect cells with 5-HT2C receptors and Gαq-coupled aequorin.
    • β-arrestin recruitment : Use BRET/FRET-based systems to assess biased signaling.

Compare results with reference agonists (e.g., WAY-163909) to quantify selectivity over 5-HT2A/2B subtypes .

Basic: What are the solubility and stability properties of this compound?

Answer:

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol.
  • Stability : Store as a hydrochloride salt at –20°C under desiccation to prevent hygroscopic degradation.
  • pH sensitivity : Avoid aqueous solutions at pH >7 to prevent freebase precipitation.

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